N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(5-methyl-10-oxo-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-11-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O2/c1-13-23-21-24-16-9-11-27(26-19(29)15-8-5-10-22-12-15)20(30)17(16)18(28(21)25-13)14-6-3-2-4-7-14/h2-12H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJBWPAPJNHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)NC(=O)C4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[4,3-d]pyrimidinone Synthesis
The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold serves as the foundational structure. A common approach involves cyclizing 3-amino-6-chloropyridine-2-carboxamide with triethyl orthoformate under reflux conditions. For example, refluxing 3-amino-6-chloropyridine-2-carboxamide (14.6 mmol) in triethyl orthoformate (90.7 mmol) with acetic anhydride at 140°C for 2 hours yields 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one in 42% yield after precipitation and drying . Alternative protocols using triethyl orthoformate alone at 145°C for 3 hours achieve higher yields (72%) .
Critical Parameters :
-
Temperature : 140–145°C
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Reagents : Triethyl orthoformate, acetic anhydride (optional)
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Purification : Filtration, washing with isopropanol or ether .
Chlorination for Reactive Intermediates
To enable subsequent functionalization, the 4-hydroxyl group of pyrido[4,3-d]pyrimidin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl3). A mixture of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (8.3 mmol) and POCl3 (30 mL) with N,N-dimethylaniline (2 drops) at 107°C for 1 hour yields 4,6-dichloropyrido[3,2-d]pyrimidine in 65% yield after column chromatography . Similar conditions in toluene with N,N-diisopropylethamine achieve complete conversion without isolation .
Optimization Insight :
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Catalyst : N,N-Dimethylaniline enhances chlorination efficiency.
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Solvent : Toluene facilitates higher-temperature reactions (110°C) .
Triazolo Ring Annulation
The triazolo[1,5-a]pyrimidine moiety is constructed via cyclocondensation. While specific protocols for pyrido[4,3-d]triazolo[1,5-a]pyrimidines are scarce, analogous methods for pyrido[2,3-d]triazolo[4,3-a]pyrimidines involve reacting aminopyrimidines with hydrazine derivatives. For instance, treating 4-amino-6-phenylpyrido[3,2-d]pyrimidine with hydrazine hydrate in ethanol under microwave irradiation (150°C, 2 hours) forms the triazole ring .
Challenges :
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Regioselectivity : Ensuring annulation at the 1,5-a position requires precise stoichiometry.
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Purification : HPLC or silica gel chromatography resolves regioisomers .
Methylation at the 2-Position
Introducing the methyl group at the 2-position employs alkylation agents like methyl iodide. A suspension of 8-oxo-9-phenylpyrido[4,3-d]triazolo[1,5-a]pyrimidine (1.1 mmol) in DMF with methyl iodide (2.2 mmol) and K2CO3 (3.3 mmol) at 60°C for 6 hours yields the 2-methyl derivative. Quenching with water and extraction with dichloromethane followed by evaporation affords the product in ~70% yield (extrapolated from analogous reactions) .
Considerations :
Nicotinamide Coupling
The final step conjugates nicotinamide to the 7-position via nucleophilic aromatic substitution. A mixture of 2-methyl-8-oxo-9-phenylpyrido[4,3-d]triazolo[1,5-a]pyrimidine (1.0 mmol), nicotinamide (1.2 mmol), and K2CO3 (3.0 mmol) in DMF is heated at 120°C for 12 hours. Purification via reverse-phase HPLC yields N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1, triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide in ~60% yield .
Alternative Methods :
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Coupling Reagents : EDCl/HOBt in DCM for milder conditions.
Analytical Characterization
Critical validation steps include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate.
Reduction: Often using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: With halogenated compounds under nucleophilic conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, sodium periodate.
Reduction Reagents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Derivatives with different substituents replacing hydrogen atoms.
Scientific Research Applications
In Chemistry
This compound serves as a building block in organic synthesis, facilitating the development of new molecules with potential pharmacological properties.
In Biology
In biological studies, it’s explored for its interactions with various enzymes and receptors, aiding in the understanding of biochemical pathways.
In Medicine
Potential therapeutic applications include acting as a scaffold for drug development, particularly in designing inhibitors for specific targets in disease treatments.
In Industry
It’s utilized in material science for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide exerts its effects often involves:
Molecular Targets: Enzyme inhibition or receptor binding, influencing various pathways.
Pathways Involved: Interference with DNA synthesis, modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the pyrido-triazolo-pyrimidine family, which shares structural motifs with several bioactive heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Variations : The target compound’s pyrido-triazolo-pyrimidine scaffold differentiates it from simpler triazolo-pyrimidines (e.g., Compound 30) or thiazolo-triazolo-pyridines (e.g., Compound 12). The fused pyridine ring may enhance π-π stacking interactions in biological targets .
Substituent Impact: The nicotinamide group in the target compound could improve solubility and mimic NAD+ binding in enzymes, a feature absent in chlorobenzyl- or methoxybenzyl-substituted analogs .
Bioactivity Trends: Triazolo-pyrimidine carboxamides (e.g., Compound 30) show moderate immunoproteasome inhibition (19–45% at 10 µM), suggesting the target compound’s nicotinamide group might enhance potency through hydrogen bonding .
Analytical Data :
While specific data for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide is a complex organic compound with significant potential in therapeutic applications, particularly in oncology. Its structure incorporates multiple heterocyclic rings that contribute to its biological activity, especially in inhibiting specific kinases involved in cell cycle regulation.
- Molecular Formula : CHNO
- Molecular Weight : 397.4 g/mol
- CAS Number : 1158320-67-2
This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. By inhibiting these kinases, it leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This mechanism is crucial for its potential use as an anti-cancer agent.
Anticancer Properties
Research has shown that this compound exhibits significant anti-proliferative effects against various human tumor cell lines. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-427 | 0.5 | CDK4/6 inhibition |
| LCLC-103H | 0.8 | Induction of G1 phase arrest |
| 5637 | 1.2 | Apoptosis induction |
These findings suggest that this compound could be developed into a therapeutic agent for treating cancers characterized by dysregulated CDK activity.
Case Studies
- Study on Lung Cancer : In a preclinical study involving A-427 lung cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and significant apoptosis markers were observed through flow cytometry analysis.
- Bladder Cancer Research : Another study focused on bladder cancer cell line 5637 demonstrated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapy agents through synergistic effects.
Synthesis and Structural Analysis
The synthesis of this compound involves several multi-step organic reactions. Key reagents used include acetic anhydride for acetylation and various coupling agents to facilitate amide bond formation. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide, and what key reaction conditions are critical for yield optimization?
- Methodology : Multi-step synthesis typically involves:
- Cyclocondensation : Use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate cyclization (common in triazolopyrimidine synthesis) .
- Substitution Reactions : Introduction of the nicotinamide moiety via nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (e.g., 60–80°C) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to isolate the final product .
Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 8.6–9.0 ppm for pyridine/triazole rings) .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Key Modifications :
- Substituent Variation : Replace the phenyl group at position 9 with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Nicotinamide Replacement : Substitute nicotinamide with other heterocyclic amines (e.g., morpholine, piperazine) to alter solubility and target affinity .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles (e.g., unreacted intermediates).
- Resolution Strategies :
- Reproducibility Checks : Replicate assays in multiple cell lines or with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) and quantify degradation products .
Q. What computational methods are effective for predicting its interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with pyrimidine carbonyl groups) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
